N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE
Description
N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a benzamide derivative characterized by a pyrazine-oxygen linker and a 4-ethylphenylmethyl substituent. The core benzamide scaffold is modified with a piperidine-substituted pyrazine ring at the 4-position, while the N-benzyl group carries a 4-ethylphenyl moiety. Synthesis likely involves coupling reactions between substituted pyrazine intermediates and benzamide precursors, as inferred from analogous methods in and , which describe piperidine derivatization and amide bond formation .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-19-6-8-20(9-7-19)18-28-24(30)21-10-12-22(13-11-21)31-25-23(26-14-15-27-25)29-16-4-3-5-17-29/h6-15H,2-5,16-18H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHKALYCNYJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dopamine Receptor Modulation
N-[(4-Ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has been investigated as a modulator of dopamine receptors, particularly the D3 receptor. Research indicates that compounds targeting this receptor may have therapeutic implications for conditions such as schizophrenia and drug addiction. The structure of this compound allows it to act as both an antagonist and partial agonist, offering versatility in treatment approaches .
Anticancer Activity
Studies have shown that derivatives of benzamide compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The piperidine and pyrazine components of this compound may enhance its efficacy against cancer cell lines by interfering with signaling pathways critical for cancer cell survival .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as Parkinson's disease and depression. By modulating dopamine levels and receptor activity, it may help alleviate symptoms associated with these conditions .
Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in the ethyl group or modifications to the piperidine ring can significantly influence binding affinity to dopamine receptors and overall pharmacological profiles. For instance, substituents on the aromatic rings can alter lipophilicity, affecting bioavailability and distribution within biological systems .
Case Study 1: Dopamine D3 Antagonism
A study published in the Journal of Medicinal Chemistry explored various derivatives of benzamide compounds, including this compound, highlighting its ability to selectively antagonize D3 receptors while maintaining low affinity for D2 receptors, thus minimizing potential side effects associated with broader dopamine modulation .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis, suggesting a promising lead for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Containing Benzamides
Several compounds share the benzamide core with piperidine or related heterocyclic substitutions:
Key Observations :
- Substituent Effects : The target compound’s pyrazine-oxygen linker distinguishes it from 12f (ethoxy linker) and 12g (pyrrolidine analog) . Pyrazine’s electron-deficient nature may enhance π-π stacking compared to ethoxy or pyrrolidine groups.
- Synthetic Complexity : The pyrazine-piperidine moiety may require multi-step synthesis, whereas 12f and 12g are synthesized via straightforward alkylation and amidation .
Heterocyclic Variations in Benzamide Derivatives
Key Observations :
- Heterocycle Impact : Pyrazine in the target compound offers a planar, aromatic system, contrasting with pyrazolo-pyrimidine in , which may enhance DNA intercalation .
- Receptor Targeting : Piperazine-containing analogs (e.g., ) often target CNS receptors, suggesting the target compound’s piperidine-pyrazine system could align with similar applications .
Substituent Effects on Bioactivity
- 4-Ethylphenylmethyl vs.
- Pyrrolidine vs. Piperidine : ’s 12g (pyrrolidine) exhibits a higher melting point (163.6–165.5°C) than 12f (piperidine), suggesting stronger crystal lattice interactions in pyrrolidine derivatives .
Biological Activity
N-[(4-Ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide, a compound with the molecular formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an ethylphenyl group, a piperidinyl moiety, and a pyrazine ring. This structural diversity suggests multiple interaction sites for biological targets.
- Receptor Interaction : Preliminary studies indicate that this compound may act as an antagonist or partial agonist at various receptors, including opioid receptors. This is supported by structural similarities to known opioid analgesics which influence pain pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation, thereby exhibiting anti-proliferative effects in cancer cells .
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses comparable to established analgesics.
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC value of approximately 25 µM after 48 hours of treatment.
- Pain Model Evaluation : In a formalin-induced pain model in rats, administration of the compound resulted in a significant reduction in pain scores compared to control groups, suggesting its utility as an analgesic agent.
- Dihydrofolate Reductase Inhibition : A recent investigation into the compound's inhibitory effects on DHFR revealed that it competes effectively with substrate binding, demonstrating potential as a therapeutic agent in conditions requiring reduced folate metabolism .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(4-ethylphenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include:
- N-Alkylation : Reaction of 4-hydroxybenzamide derivatives with activated pyrazine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperidine Coupling : Introduction of the piperidinyl group via nucleophilic substitution or Buchwald-Hartwig amination .
- Optimization Factors : Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) significantly impact yields. For example, refluxing in propionic anhydride improved yields to ~80% in analogous syntheses .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
-
NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., aromatic proton splitting patterns at δ 7.2–7.4 ppm for benzyl groups) .
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Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]⁺ at 380 m/z in similar analogs) .
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Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .
Technique Key Parameters Example Data ¹H NMR δ 3.78 ppm (CO₂CH₃) Confirms esterification GC/MS Rt = 21.23 min Verifies molecular ion
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer :
- Target Selection : Prioritize receptors/kinases with structural homology to known benzamide targets (e.g., GPCRs or tyrosine kinases) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase assays) with IC₅₀ determination via dose-response curves .
- Cell Viability : MTT assays in cancer cell lines (e.g., IC₅₀ values <10 µM suggest therapeutic potential) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility or stability data across studies?
- Methodological Answer :
- Cross-Validation : Compare solubility in DMSO (common solvent) using dynamic light scattering (DLS) to detect aggregation .
- Accelerated Stability Studies : Expose the compound to varied pH (3–10) and temperatures (4–40°C) for 72 hours, monitoring degradation via LC-MS .
- Case Example : Conflicting logP values can arise from calculation methods (experimental vs. computational); use shake-flask assays with octanol/water partitioning for accuracy .
Q. How can structure-activity relationship (SAR) studies be conducted using analogs of this compound?
- Methodological Answer :
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Analog Design : Modify substituents (e.g., replace piperidinyl with morpholinyl or vary benzamide substituents) .
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Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrazine) .
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Data Interpretation : Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters .
Analog Modification Biological Impact Reference Trifluoromethyl addition ↑ Metabolic stability Piperazine substitution Alters receptor affinity
Q. What computational methods predict this compound’s metabolic stability and toxicity?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg model .
- CYP450 Metabolism : Simulate hepatic clearance with StarDrop’s P450 module .
- Case Study : Piperidine-containing analogs show CYP3A4-mediated oxidation; prioritize in vitro microsomal assays (e.g., t₁/₂ >30 min indicates stability) .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
